N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Catalog No.
S548166
CAS No.
690206-97-4
M.F
C16H13ClFN3O2
M. Wt
333.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazoli...

CAS Number

690206-97-4

Product Name

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

IUPAC Name

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Molecular Formula

C16H13ClFN3O2

Molecular Weight

333.74 g/mol

InChI

InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21)

InChI Key

YHUIUSRCUKUUQA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC

Solubility

Soluble in DMSO, not in water

Synonyms

ZM306416; ZM 306416; ZM-306416

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC

Description

The exact mass of the compound N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is 333.06803 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive and Detailed Summary of the Application

ZM 306416 is used as an inhibitor of VEGF receptor tyrosine kinase in cancer research. It antagonizes the activity of KDR and Flt VEGF receptors, which are often overexpressed in various types of cancer . By inhibiting these receptors, ZM 306416 can potentially slow down tumor growth and metastasis.

Detailed Description of the Methods of Application or Experimental Procedures

ZM 306416 is typically dissolved in DMSO to a concentration of 10 mM and then further diluted to the desired concentration for in vitro or in vivo experiments . The exact dosage and treatment duration depend on the specific experimental design.

Thorough Summary of the Results or Outcomes Obtained

In vitro studies have shown that ZM 306416 can inhibit the kinase activity of VEGF receptors, thereby reducing the proliferation of cancer cells . .

Comprehensive and Detailed Summary of the Application

ZM 306416 has been used to study the regulation of cell cycle progression in human melanoma A375P cells . The compound, along with other BCR-ABL tyrosine kinase inhibitors, was found to significantly reduce cell proliferation and migration .

Detailed Description of the Methods of Application or Experimental Procedures

In the study, ZM 306416 was used alongside other BCR-ABL tyrosine kinase inhibitors (imatinib, nilotinib, and AT-9283) to treat human melanoma A375P cells . The effects of these inhibitors on cell growth were evaluated using cell proliferation and wound-healing assays .

Thorough Summary of the Results or Outcomes Obtained

The study found that ZM 306416, along with other inhibitors, significantly reduced cell proliferation and migration in A375P cells . In particular, nilotinib and AT-9283 impeded the G1/S transition of the cell cycle by down-regulating cell cycle-associated proteins, including cyclin E, cyclin A, and CDK2 .

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is an organic compound belonging to the class of quinazolinamines. Information on its origin (natural source or synthesis) is currently not available in scientific literature. However, due to its complex structure, it is likely a synthetic compound designed for research purposes. Its significance in scientific research lies in its potential biological activity, which is yet to be fully explored [].


Molecular Structure Analysis

The key feature of N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is its quinazolinamine core. This bicyclic structure consists of a fused benzene and pyrimidine ring system with a nitrogen atom at position 4. The amine group (NH2) is attached to this core at position 4, while a (4-chloro-2-fluorophenyl) group is linked to the nitrogen atom at position 1. Additionally, two methoxy groups (OCH3) are present at positions 6 and 7 of the quinazolinamine core [].


Chemical Reactions Analysis

  • Acid-base reactions: The amine group can act as a base and react with acids.
  • Nucleophilic substitution reactions: The chlorine atom on the phenyl ring might be susceptible to substitution by strong nucleophiles.

Physical And Chemical Properties Analysis

  • Solid state at room temperature: Most organic compounds with similar structures are solids at room temperature.
  • Relatively low solubility in water: The presence of the aromatic rings and amine group suggests limited water solubility.
  • Moderate solubility in organic solvents: The compound might be soluble in common organic solvents like dichloromethane, dimethyl sulfoxide (DMSO), or acetonitrile.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

333.0680325 g/mol

Monoisotopic Mass

333.0680325 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

ZM-306416

Dates

Modify: 2023-08-15
1: Antczak C, Mahida JP, Bhinder B, Calder PA, Djaballah H. A high-content biosensor-based screen identifies cell-permeable activators and inhibitors of EGFR function: implications in drug discovery. J Biomol Screen. 2012 Aug;17(7):885-99. doi: 10.1177/1087057112446174. Epub 2012 May 9. PubMed PMID: 22573732.

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